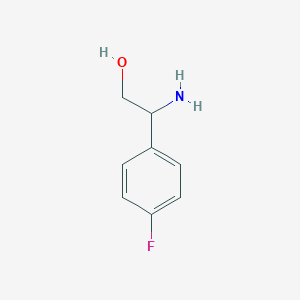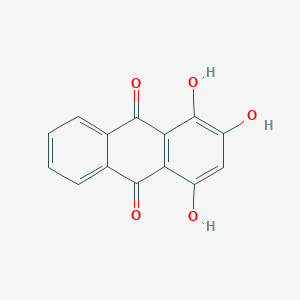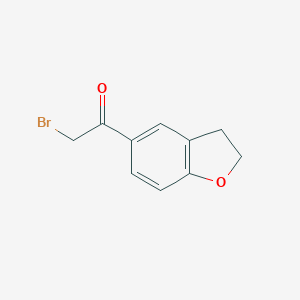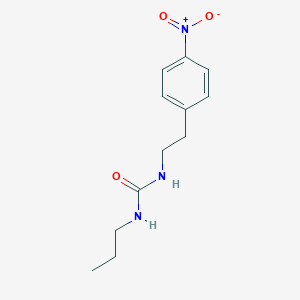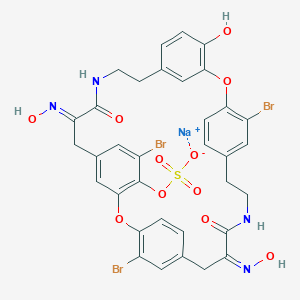
34-Sulfabastadin 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
34-Sulfabastadin 13 is a chemical compound that belongs to the class of sulfonamide antibiotics. It is a potent inhibitor of bacterial growth and has been extensively studied for its antibacterial properties. The compound is derived from the natural product bastadin 13, which is isolated from the marine sponge Ianthella basta.
Mechanism Of Action
The mechanism of action of 34-Sulfabastadin 13 involves the inhibition of dihydropteroate synthase (DHPS), an enzyme that is involved in the biosynthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleotides and amino acids, which are required for bacterial growth and replication. By inhibiting DHPS, 34-Sulfabastadin 13 blocks the biosynthesis of folic acid, leading to the inhibition of bacterial growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 34-Sulfabastadin 13 are mainly related to its antibacterial properties. The compound has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. However, the compound has no significant effect on eukaryotic cells, indicating its selectivity for bacterial cells.
Advantages And Limitations For Lab Experiments
The advantages of using 34-Sulfabastadin 13 in lab experiments include its potent antibacterial properties, selectivity for bacterial cells, and ability to inhibit multidrug-resistant strains. The limitations of using 34-Sulfabastadin 13 in lab experiments include its potential toxicity to humans and the need for further optimization of the synthesis method to improve yield and purity.
Future Directions
There are several future directions for the research on 34-Sulfabastadin 13. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for bacterial infections. Further studies are needed to investigate the pharmacokinetics and toxicity of 34-Sulfabastadin 13 in vivo. Additionally, the compound's potential as a lead compound for the development of novel antibacterial agents should be explored.
Synthesis Methods
The synthesis of 34-Sulfabastadin 13 involves several steps. The first step is the isolation of bastadin 13 from the marine sponge Ianthella basta. The isolated bastadin 13 is then subjected to sulfonation reaction to obtain the sulfonamide derivative, 34-Sulfabastadin 13. The synthesis of 34-Sulfabastadin 13 has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
34-Sulfabastadin 13 has been extensively studied for its antibacterial properties. The compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibacterial activity of 34-Sulfabastadin 13 is attributed to its ability to inhibit the synthesis of dihydropteroate synthase (DHPS), an enzyme that is essential for the biosynthesis of folic acid in bacteria.
properties
CAS RN |
152213-67-7 |
|---|---|
Product Name |
34-Sulfabastadin 13 |
Molecular Formula |
C34H28Br3N4NaO11S |
Molecular Weight |
963.4 g/mol |
IUPAC Name |
sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate |
InChI |
InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+; |
InChI Key |
AMJKRQGYYNSQMO-RMWMVNJESA-M |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
synonyms |
34-sulfabastadin 13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
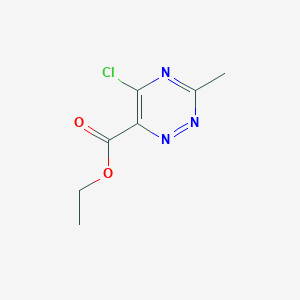
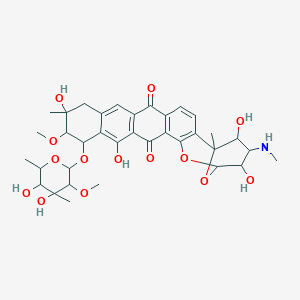
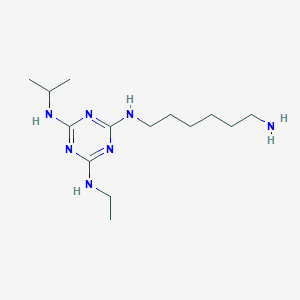
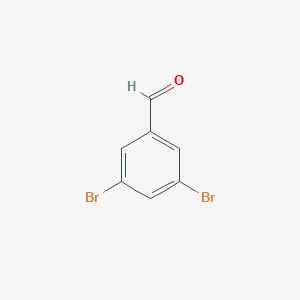
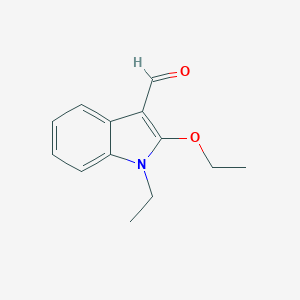
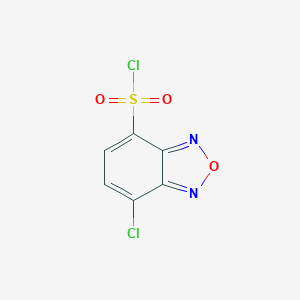
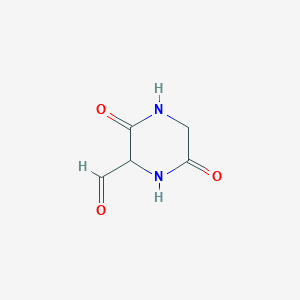
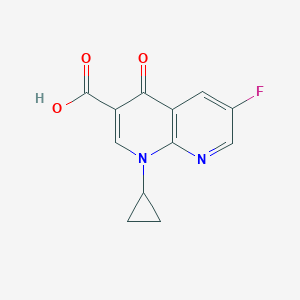
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
